3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid
Description
3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid is a substituted phenylboronic acid derivative featuring chloro (Cl), fluoro (F), and methoxymethoxy (MOM) groups at the 3-, 6-, and 4-positions of the aromatic ring, respectively. The methoxymethoxy group serves as both a steric and electronic modifier, influencing solubility and reactivity in cross-coupling reactions. This compound is likely synthesized via Suzuki-Miyaura coupling or protective group strategies, as seen in MOM-protected intermediates .
Properties
IUPAC Name |
[5-chloro-2-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-3-7(11)5(9(12)13)2-6(8)10/h2-3,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGRDUZMKMGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCOC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of boron-containing drugs, which can target specific biological pathways.
Medicine: Investigated for its role in the synthesis of biologically active molecules, including potential anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the aromatic ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility
- Phenylboronic Acid (Parent Compound): Exhibits high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone), moderate solubility in chloroform, and low solubility in hydrocarbons .
- Methoxymethoxy-Substituted Analogs: The methoxymethoxy group enhances solubility in polar aprotic solvents compared to non-alkoxy-substituted analogs. For example, 4-(methoxymethoxy)phenylboronic acid shows improved solubility in THF and ethanol/water mixtures, critical for aqueous cross-coupling reactions .
- Halogenated Derivatives : Chloro and fluoro substituents (e.g., 3-chloro-5-fluorophenylboronic acid) reduce solubility in hydrocarbons due to increased polarity but maintain moderate solubility in chloroform .
Reactivity in Suzuki-Miyaura Coupling
- Electron-Withdrawing Groups (Cl, F) : Enhance the electrophilicity of the boronic acid, improving coupling efficiency. For instance, 2-chloro-6-fluoro-3-methylphenylboronic acid () participates effectively in couplings with bromoarenes under standard Pd catalysis .
- Methoxymethoxy Group : The electron-donating MOM group at the 4-position may slightly reduce reactivity compared to purely electron-withdrawing substituents. However, steric hindrance from the MOM group is minimal in para-substituted derivatives, allowing efficient coupling .
- Comparison with Methoxy Analogs : 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) exhibits higher reactivity in couplings than MOM-protected analogs due to reduced steric bulk .
Comparative Data Table
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